molecular formula C21H29NO5 B1327332 Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate CAS No. 898781-26-5

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate

Número de catálogo: B1327332
Número CAS: 898781-26-5
Peso molecular: 375.5 g/mol
Clave InChI: ZSFMJMLERBHNDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-5-oxovalerate is a complex organic compound with the molecular formula C21H29NO5 It is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[45]decane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate is synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane derivatives: Similar in structure but may differ in functional groups.

    Spirooxindoles: Known for their biological activity but have different core structures.

    Spirocyclic lactams: Used in medicinal chemistry with distinct pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties.

Actividad Biológica

Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate, with the CAS number 898782-07-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H29NO5C_{21}H_{29}NO_5 with a molecular weight of 375.46 g/mol. The compound features a spirocyclic structure which is known to influence its biological interactions.

Property Value
Molecular FormulaC21H29NO5
Molecular Weight375.46 g/mol
Boiling Point516.7 ± 50 °C (predicted)
Density1.18 ± 0.1 g/cm³ (predicted)
pKa8.78 ± 0.20 (predicted)

Biological Activity

This compound has been studied for various biological activities, particularly in medicinal chemistry and pharmacology.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the spirocyclic moiety may enhance interaction with microbial cell membranes.
  • Anticancer Potential : Research indicates that derivatives of spirocyclic compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This compound may share these properties due to its structural similarities.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, altering their activity.
  • Modulation of Signaling Pathways : By influencing various signaling pathways, it could affect cellular responses such as growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that spirocyclic compounds can inhibit tumor growth in vivo by promoting apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : Research conducted by the Journal of Antimicrobial Chemotherapy found that similar compounds exhibited significant activity against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives with spirocyclic structures showed promising enzyme inhibition profiles, indicating potential therapeutic applications in metabolic diseases.

Q & A

Q. Basic Synthesis and Optimization

Q: What are the key steps and reaction conditions for synthesizing Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate? A: Synthesis typically involves multi-step organic reactions, including:

  • Spirocyclic moiety formation : Coupling of the 1,4-dioxa-8-azaspiro[4.5]decane fragment to a phenylmethyl group via Buchwald-Hartwig amination or similar Pd-catalyzed cross-coupling reactions (e.g., using Pd₂dba₃ and CyJohnPhos ligands under reflux in dioxane) .
  • Esterification : Reaction of the intermediate oxo acid with ethanol under reflux conditions to form the ethyl ester .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key parameters include temperature control (e.g., 120°C for coupling reactions) and degassing solvents to prevent oxidation .

Q. Advanced Synthesis Challenges

Q: How can researchers address low yields or side products during the spirocyclic coupling step? A: Low yields often arise from incomplete ligand exchange or competing side reactions. Strategies include:

  • Catalyst optimization : Testing alternative ligands (e.g., XPhos) or adjusting Pd catalyst loading (e.g., 0.5–2 mol%) .
  • Solvent screening : Replacing dioxane with toluene or THF to improve solubility of intermediates.
  • Reaction monitoring : Using LC-MS or TLC to track intermediate formation and adjust reaction times dynamically. Post-reaction quenching with aqueous Na₂CO₃ minimizes acid-catalyzed degradation .

Q. Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: A combination of methods is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the spirocyclic ring, ester group, and phenylmethyl substituents .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., observed m/z 375.205 vs. calculated 375.205) .
  • Infrared (IR) spectroscopy : Identification of ester C=O (~1730 cm⁻¹) and sp³ C-O stretches (~1100 cm⁻¹) .

Q. Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in the spirocyclic conformation? A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the spirocyclic ring’s geometry. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets to resolve torsional angles.
  • Twinned crystal correction : SHELXD or Olex2 tools for handling pseudo-merohedral twinning common in spiro compounds .
  • Density functional theory (DFT) : Cross-validate experimental bond lengths/angles with computational models .

Q. Basic Biological Activity Screening

Q: What initial assays are suitable for evaluating this compound’s bioactivity? A: Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against serine hydrolases or kinases due to the ester’s electrophilic carbonyl group .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) given the spirocyclic amine’s potential as a pharmacophore .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Q. Advanced Mechanistic Studies

Q: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity? A: Focus on modular substitutions:

  • Spiro ring modifications : Replace 1,4-dioxa with 1,3-dioxolane to alter ring strain and hydrogen-bonding capacity .
  • Phenylmethyl group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity in hydrophobic pockets .
  • Ester hydrolysis kinetics : Evaluate pro-drug potential by measuring half-life in simulated physiological buffers (pH 7.4, 37°C) .

Q. Chemical Reactivity and Stability

Q: What are the dominant degradation pathways under ambient storage? A: The ester group is prone to hydrolysis, especially in humid environments. Mitigation strategies include:

  • Storage : Anhydrous conditions (desiccator, argon atmosphere) at –20°C .
  • Stabilizers : Add 0.1% w/v BHT to prevent radical-mediated oxidation of the spirocyclic amine .
  • Accelerated stability testing : Monitor degradation products (e.g., valeric acid derivatives) via HPLC at 40°C/75% RH for 4 weeks .

Q. Comparative Analysis with Analogues

Q: How does this compound differ from structurally similar spirocyclic esters (e.g., Ethyl 8-[2-(spiro)methyl]phenyl-8-oxooctanoate)? A: Key differences include:

  • Chain length : The 5-oxovalerate vs. 8-oxooctanoate chain impacts solubility (logP 1.9 vs. 2.3) and metabolic stability .
  • Substituent position : Ortho-substitution on the phenyl ring increases steric hindrance, reducing off-target interactions compared to para-substituted analogs .
  • Bioactivity : Preliminary data suggest 5-oxovalerate derivatives exhibit higher selectivity for carboxylesterases over lipases (IC₅₀ ratio >10) .

Q. Data Contradiction Resolution

Q: How to reconcile conflicting reports on enzymatic inhibition potency (e.g., IC₅₀ varying from 0.5–10 µM)? A: Discrepancies may arise from:

  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS affects ionization) and pre-incubation times .
  • Enzyme sources : Recombinant vs. tissue-extracted enzymes may have differing isoform compositions .
  • Statistical rigor : Use ≥3 independent replicates and report SEM instead of single-point measurements. Meta-analysis of raw datasets can identify outliers .

Q. Computational Modeling Applications

Q: Can molecular docking predict binding modes despite the spirocyclic ring’s flexibility? A: Yes, with caveats:

  • Conformational sampling : Perform molecular dynamics (MD) simulations (50 ns) to sample low-energy ring conformers .
  • Docking protocols : Use flexible-ligand algorithms (e.g., AutoDock Vina) with constraints on the ester’s carbonyl orientation .
  • Validation : Compare predicted poses with mutagenesis data (e.g., Kd changes upon Ala-scanning of binding pockets) .

Propiedades

IUPAC Name

ethyl 5-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c1-2-25-20(24)9-5-8-19(23)18-7-4-3-6-17(18)16-22-12-10-21(11-13-22)26-14-15-27-21/h3-4,6-7H,2,5,8-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMJMLERBHNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643795
Record name Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-26-5
Record name Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.